Cas no 4838-00-0 (2-Methyl-2H-indazole)

2-Methyl-2H-indazole 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-2H-indazole
- 2-methylindazole
- NSC195340
- PubChem15667
- 2H-Indazole, 2-methyl-
- OAZHXZJUWHKFMP-UHFFFAOYSA-N
- FCH840772
- PB15684
- AX8230680
- V6146
- ST24022319
- A827525
- InChI=1/C8H8N2/c1-10-6-7-4-2-3-5-8(7)9-10/h2-6H,1H
- NSC 195340
- AKOS006271641
- MFCD00234418
- AS-50404
- CS-0054742
- DTXSID60197501
- 4838-00-0
- P10111
- DB-070928
- NSC-195340
- SCHEMBL160959
-
- MDL: MFCD00234418
- インチ: 1S/C8H8N2/c1-10-6-7-4-2-3-5-8(7)9-10/h2-6H,1H3
- InChIKey: OAZHXZJUWHKFMP-UHFFFAOYSA-N
- ほほえんだ: N1(C([H])([H])[H])C([H])=C2C([H])=C([H])C([H])=C([H])C2=N1
計算された属性
- せいみつぶんしりょう: 132.06900
- どういたいしつりょう: 132.068748
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.0450
- ゆうかいてん: 56°C
- ふってん: 261.05°C
- フラッシュポイント: 111.6°C
- 屈折率: 1.6013 (estimate)
- PSA: 17.82000
- LogP: 1.57330
2-Methyl-2H-indazole セキュリティ情報
2-Methyl-2H-indazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methyl-2H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M222738-100mg |
2-Methyl-2H-indazole |
4838-00-0 | 100mg |
$ 50.00 | 2022-06-04 | ||
TRC | M222738-500mg |
2-Methyl-2H-indazole |
4838-00-0 | 500mg |
$ 185.00 | 2022-06-04 | ||
abcr | AB273109-250mg |
2-Methyl-2H-indazole, 98%; . |
4838-00-0 | 98% | 250mg |
€135.50 | 2025-02-18 | |
Chemenu | CM150677-1g |
2-Methyl-2H-indazole |
4838-00-0 | 95%+ | 1g |
$160 | 2024-07-16 | |
abcr | AB273109-10 g |
2-Methyl-2H-indazole, 98%; . |
4838-00-0 | 98% | 10 g |
€1,257.50 | 2023-07-20 | |
abcr | AB273109-250 mg |
2-Methyl-2H-indazole, 98%; . |
4838-00-0 | 98% | 250 mg |
€135.50 | 2023-07-20 | |
Chemenu | CM150677-250mg |
2-Methyl-2H-indazole |
4838-00-0 | 95+% | 250mg |
$173 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OZ555-1g |
2-Methyl-2H-indazole |
4838-00-0 | 98% | 1g |
1061.0CNY | 2021-08-05 | |
Aaron | AR006XJ1-5g |
2-Methyl-2H-indazole |
4838-00-0 | 97% | 5g |
$468.00 | 2025-01-23 | |
abcr | AB273109-10g |
2-Methyl-2H-indazole, 98%; . |
4838-00-0 | 98% | 10g |
€1257.50 | 2025-02-18 |
2-Methyl-2H-indazole 関連文献
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Chun-Hua Ma,Lu Zhao,Xing He,Yu-Qin Jiang,Bing Yu Org. Chem. Front. 2022 9 1445
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2. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura couplingBen A. Egan,Paul M. Burton RSC Adv. 2014 4 27726
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3. Neighboring effect of pyrazole rings: regio- and stereoselective Wagner–Meerwein rearrangement in electrophilic addition reactions of norbornadiene-fused pyrazolesTomoshige Kobayashi,Yosuke Uchiyama J. Chem. Soc. Perkin Trans. 1 2000 2731
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Roufen Chen,Yali Gao,Han Liu,He Li,Wenfa Chen,Junjie Ma RSC Med. Chem. 2023 14 9
2-Methyl-2H-indazoleに関する追加情報
Introduction to 2-Methyl-2H-indazole (CAS No. 4838-00-0)
2-Methyl-2H-indazole, with the chemical formula C₇H₈N₂, is a heterocyclic organic compound belonging to the indazole class. This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. The CAS number 4838-00-0 uniquely identifies this substance, facilitating its recognition and study in scientific literature and industrial applications.
The indazole core structure of 2-Methyl-2H-indazole consists of a benzene ring fused to a pyrazole ring, with a methyl group attached at the 2-position of the indazole ring. This specific arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery. The compound’s ability to interact with biological targets has led to its exploration in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
Recent advancements in medicinal chemistry have highlighted the significance of 2-Methyl-2H-indazole in developing novel therapeutic agents. Researchers have leveraged its structural flexibility to design derivatives with enhanced pharmacological profiles. For instance, studies have demonstrated that modifications at the methyl group or the nitrogen atoms can significantly alter the compound’s binding affinity and selectivity toward specific biological targets.
In the realm of oncology, 2-Methyl-2H-indazole has been investigated for its potential as an anticancer agent. Preclinical studies suggest that this compound can modulate key signaling pathways involved in tumor growth and progression. Specifically, it has shown promise in inhibiting enzymes such as tyrosine kinases, which are often overexpressed in cancer cells. The ability of 2-Methyl-2H-indazole to interfere with these pathways may provide a mechanism for its antitumor activity.
Moreover, the compound’s interaction with DNA and RNA has been a subject of interest. Some research indicates that 2-Methyl-2H-indazole derivatives can exhibit DNA intercalation or inhibit topoisomerases, enzymes crucial for DNA replication and transcription. These mechanisms are being explored for their potential in developing next-generation chemotherapeutic agents that are more effective and less toxic than conventional drugs.
The pharmacokinetic properties of 2-Methyl-2H-indazole also play a critical role in its therapeutic potential. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize dosing regimens and minimize side effects. Advances in computational chemistry have enabled researchers to predict these properties more accurately, accelerating the drug discovery process.
One notable application of 2-Methyl-2H-indazole is in the treatment of inflammatory diseases. Inflammatory processes are mediated by complex signaling networks involving various cytokines and enzymes. Research has shown that derivatives of this compound can modulate inflammatory responses by inhibiting key mediators such as COX-2 or NF-κB. This makes 2-Methyl-2H-indazole a promising candidate for developing anti-inflammatory therapies with improved efficacy and safety profiles.
The central nervous system (CNS) is another area where 2-Methyl-2H-indazole has shown potential. Studies have explored its effects on neurotransmitter systems involved in mood regulation, pain perception, and cognitive function. By targeting specific receptors or ion channels, derivatives of this compound may offer new treatments for neurological disorders such as depression, anxiety, and chronic pain.
Industrial applications of 2-Methyl-2H-indazole extend beyond pharmaceuticals. The compound serves as an intermediate in synthesizing other fine chemicals and specialty materials. Its versatility in organic synthesis makes it valuable for producing complex molecules used in agrochemicals, dyes, and polymers.
The synthesis of 2-Methyl-2H-indazole has been optimized through various chemical methodologies to ensure high yield and purity. Modern techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have improved the efficiency of these processes. These advancements contribute to making the compound more accessible for research and commercial purposes.
In conclusion, 2-Methyl-2H-indazole (CAS No. 4838-00-0) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable interactions with diverse biological targets, making it a valuable scaffold for drug development. Ongoing studies continue to uncover new applications and refine synthetic methodologies for this promising molecule.
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